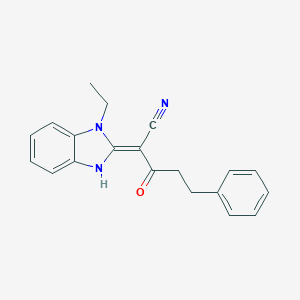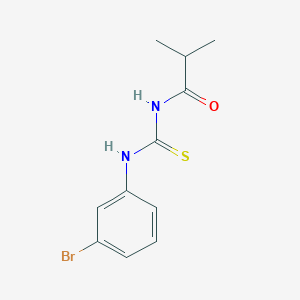
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets and disrupting their normal function. The compound may also induce cell death by activating apoptotic pathways or inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile can affect various biochemical and physiological processes in cells and organisms. The compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, the compound has been shown to inhibit the activity of enzymes involved in cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the compound's mechanism of action and its interaction with cellular targets. Furthermore, the potential use of the compound in the development of new drugs for the treatment of various diseases is an exciting area for future research.
Conclusion:
In conclusion, ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a promising compound with a wide range of biological activities. Its easy synthesis, stability, and potential use in the development of new drugs make it an exciting area for scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Métodos De Síntesis
The synthesis of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile involves the reaction of 3-ethyl-1H-benzimidazole-2-carbaldehyde with 3-oxo-5-phenylpentanenitrile in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. In addition, the compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
|---|---|
Fórmula molecular |
C20H19N3O |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C20H19N3O/c1-2-23-18-11-7-6-10-17(18)22-20(23)16(14-21)19(24)13-12-15-8-4-3-5-9-15/h3-11,22H,2,12-13H2,1H3/b20-16+ |
Clave InChI |
AYZCURIXTUYGJN-CAPFRKAQSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C(=O)CCC3=CC=CC=C3 |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
SMILES canónico |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)


![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)




![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)